molecular formula C17H15N3O3S B4489474 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B4489474
M. Wt: 341.4 g/mol
InChI Key: PEDCVSKVNGSRKX-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 1H-pyrrole group at the 2-position and a benzo[d][1,3]dioxole (piperonyl) moiety linked via an acetamide bridge. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic exploration. The thiazole and pyrrole heterocycles enhance π-π stacking and hydrogen-bonding capabilities, while the benzo[d][1,3]dioxole group contributes to metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(8-13-10-24-17(19-13)20-5-1-2-6-20)18-9-12-3-4-14-15(7-12)23-11-22-14/h1-7,10H,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCVSKVNGSRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multi-step organic reactionsThe final step involves coupling the benzo[d][1,3]dioxole moiety with the acetamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Thiazole Core : Central to binding interactions (e.g., with enzymes or receptors).
  • Pyrrole Substituent : Enhances aromatic stacking and modulates electronic properties.
  • Benzo[d][1,3]dioxole (Piperonyl) Group : Improves lipophilicity and resistance to oxidative metabolism.

Comparative Analysis:

Compound Name Structural Features Unique Aspects Reference
Target Compound Thiazole, pyrrole, benzo[d][1,3]dioxole-acetamide Combines three pharmacophores for multi-target engagement -
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide Thiazole, pyrazole, thiophene, benzo[d][1,3]dioxole Thiophene enhances lipophilicity; pyrazole improves metabolic stability
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide Triazole, pyrrole, sulfanyl group Sulfanyl group increases reactivity; triazole offers hydrogen-bonding sites
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide Oxadiazole, pyrazole, benzo[d][1,3]dioxole Oxadiazole improves rigidity and bioavailability

Target Compound:

  • Antimicrobial : Predicted activity due to thiazole’s disruption of bacterial cell membranes.
  • Anticancer : Pyrrole and benzo[d][1,3]dioxole may inhibit kinase pathways (e.g., ALK) .

Similar Compounds:

  • N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide : Exhibits dual anticancer and anti-inflammatory effects via COX-2 inhibition .
  • N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide : Shows antiviral activity by targeting viral proteases .
  • 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide : Potent antifungal activity due to sulfanyl group’s nucleophilic reactivity .

Physicochemical Properties

Property Target Compound N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Molecular Formula C₁₈H₁₆N₃O₃S C₂₀H₁₈N₄O₃S₂ C₂₄H₂₃ClN₆O₂S₂
Molecular Weight ~354.4 g/mol 426.5 g/mol 547.1 g/mol
logP ~2.8 (predicted) 3.5 4.1
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) Poor (aqueous <1 mM)

Research Findings and Challenges

  • Synthesis : Multi-step routes involving Suzuki coupling (thiazole formation) and amide bond coupling (e.g., EDC/NHS) are common . Challenges include pyrrole’s sensitivity to oxidation .
  • Structural Confirmation : Relies on NMR, MS, and X-ray crystallography (SHELX programs ).
  • Biological Optimization : Modifying the pyrrole’s N-substituents (e.g., methyl groups) improves metabolic stability .

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several heterocyclic moieties:

  • Thiazole ring : Known for antimicrobial and anti-inflammatory properties.
  • Pyrrole unit : Contributes to biological reactivity through its electron-rich nature.
  • Benzo[d][1,3]dioxole moiety : Associated with anticancer and neuroprotective effects.

The molecular formula is C20H19N3OC_{20}H_{19}N_3O with a molecular weight of approximately 329.39g/mol329.39\,g/mol .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP). In vitro studies demonstrated that related compounds could effectively inhibit cell proliferation in various cancer cell lines, including Hep G2 liver cancer cells. The mechanism involved ROS accumulation leading to increased apoptosis via caspase activation pathways .
Study Cell Line Effect Mechanism
Study 1Hep G2Induces apoptosisROS generation
Study 2MCF-7Inhibits proliferationMMP disruption

Antibacterial Activity

The compound's thiazole component is linked to antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. Compounds with similar structures have been reported to interact with bacterial enzymes, thereby disrupting their metabolic pathways.

Case Studies

  • Study on Hepatoma Cells : A study indicated that derivatives containing thiazole and pyrrole rings exhibited strong cytotoxicity towards hepatoma cells compared to normal hepatic cells. This selectivity was attributed to the greater susceptibility of malignant cells to ROS .
  • Structure-Activity Relationship (SAR) : Research into similar compounds has shown that modifications in the thiazole or pyrrole moieties can enhance biological activity. For example, substituents on the benzo[d][1,3]dioxole ring significantly influence the anticancer efficacy .

Q & A

How can researchers optimize the multi-step synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide to improve yield and purity?

Answer:
Optimization involves:

  • Reaction Condition Control : Adjust temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF for polar intermediates, ethanol for cyclization steps) to minimize side reactions .
  • Catalyst Selection : Use bases like triethylamine for deprotonation or palladium catalysts for coupling reactions .
  • Purification Techniques : Combine column chromatography (silica gel) with recrystallization (DMF/ethanol mixtures) to isolate high-purity products .
  • Real-Time Monitoring : Employ TLC with UV-active spots or HPLC to track reaction progression and identify intermediates .

What advanced spectroscopic methods resolve conflicting structural data during the elucidation of this compound?

Answer:
Contradictions in NMR or MS data can be addressed via:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., pyrrole vs. thiazole protons) and assign carbon-proton correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing C₁₈H₁₇N₃O₂S from isomers) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., thiazole vs. oxadiazole ring conformations) .

How should researchers design in vitro and in vivo assays to evaluate the compound’s biological activity?

Answer:

  • In Vitro Assays :
    • Target-Specific Screens : Use fluorescence polarization for kinase inhibition or SPR for binding affinity measurements .
    • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • In Vivo Models :
    • Dose-Response Studies : Administer the compound in rodent models (e.g., xenograft tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .
    • Toxicity Assessment : Monitor liver/kidney function via ALT/AST and creatinine levels .

What strategies are effective for analyzing structure-activity relationships (SAR) with structural analogs?

Answer:

  • Functional Group Modification : Synthesize analogs by replacing the pyrrole with pyrazole (e.g., compare bioactivity of 1H-pyrrol-1-yl vs. 1H-pyrazol-1-yl derivatives) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., thiazole’s sulfur atom for hydrogen bonding) .
  • Bioisosteric Replacement : Substitute benzo[d][1,3]dioxole with fluorophenyl groups to assess impact on blood-brain barrier penetration .

How can discrepancies in reported biological activity across studies be systematically addressed?

Answer:

  • Standardized Assay Conditions : Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Batch Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to rule out impurities as confounding factors .
  • Meta-Analysis : Compare IC₅₀ values across publications and identify outliers using statistical tools (e.g., Grubbs’ test) .

Which computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2, EGFR) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories and calculate free energy with MM-PBSA .
  • QSAR Modeling : Train models on analog datasets to predict logP, pIC₅₀, and solubility .

What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) and quantify degradation via LC-MS .
  • Thermal Gravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates suitability for lyophilization) .
  • Light Exposure Testing : Use UV-Vis spectroscopy to detect photodegradation products after 48-hour exposure .

How can orthogonal analytical techniques validate the compound’s identity and purity?

Answer:

  • Orthogonal Chromatography : Combine reverse-phase HPLC (C18 column) with HILIC for polar impurity detection .
  • Elemental Analysis : Confirm C, H, N, S content within 0.4% of theoretical values .
  • DSC/TGA : Verify melting point consistency (±2°C) and absence of solvates .

What scalable synthesis approaches maintain high purity for preclinical studies?

Answer:

  • Flow Chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to minimize batch variability .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing speed) .

How can solubility challenges in pharmacological assays be mitigated?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays; adjust pH for salt formation in aqueous buffers .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles to enhance bioavailability in in vivo models .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for improved aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

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